5-Benzylidene-3-[4-(4-methyl-piperazin-1-yl)-4-oxo-butyl]-2-thioxo-thiazolidin-4-one
Description
5-Benzylidene-3-[4-(4-methyl-piperazin-1-yl)-4-oxo-butyl]-2-thioxo-thiazolidin-4-one is a synthetic thiazolidin-4-one derivative characterized by a benzylidene substituent at position 5 and a 4-(4-methyl-piperazin-1-yl)-4-oxo-butyl chain at position 2. Thiazolidin-4-ones are well-documented for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities . The piperazine moiety in this compound is notable for improving pharmacokinetic properties, such as solubility and blood-brain barrier penetration, while the benzylidene group may enhance interaction with cellular targets like kinases or DNA .
Properties
IUPAC Name |
(5Z)-5-benzylidene-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c1-20-10-12-21(13-11-20)17(23)8-5-9-22-18(24)16(26-19(22)25)14-15-6-3-2-4-7-15/h2-4,6-7,14H,5,8-13H2,1H3/b16-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVJAXXECPOCKW-PEZBUJJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCCN2C(=O)C(=CC3=CC=CC=C3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)CCCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364675 | |
| Record name | AC1LUVVQ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5540-30-7 | |
| Record name | AC1LUVVQ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-3-[4-(4-methyl-piperazin-1-yl)-4-oxo-butyl]-2-thioxo-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the cyclization of a thiourea derivative with an α-halo ketone under basic conditions.
Introduction of Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the thiazolidinone core and benzaldehyde in the presence of a suitable catalyst.
Attachment of Piperazine Moiety: The piperazine moiety is attached via a nucleophilic substitution reaction, where the piperazine derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Benzylidene-3-[4-(4-methyl-piperazin-1-yl)-4-oxo-butyl]-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazolidinone derivatives, including 5-benzylidene compounds. These compounds often exhibit cytotoxic effects against various cancer cell lines.
- Case Study : A study demonstrated that thiazolidinone derivatives showed selective toxicity towards malignant cells while sparing normal cells. The incorporation of the thiazolidinone structure was linked to enhanced anticancer activity, with some derivatives achieving IC50 values in the nanomolar range against human tumor cell lines .
Antimicrobial Properties
Thiazolidinones, including the compound , have demonstrated antimicrobial properties against a range of pathogens.
- Research Findings : A series of thiazolidinone derivatives were tested for their antibacterial and antifungal activities. The results indicated that modifications in the benzylidene and piperazine moieties could enhance antimicrobial efficacy .
Central Nervous System (CNS) Effects
The piperazine component in the structure suggests potential applications in treating CNS disorders.
- Application Insight : Research has indicated that compounds with piperazine rings can act as modulators of neurotransmitter systems, potentially leading to new treatments for conditions such as anxiety and depression . The specific compound's ability to cross the blood-brain barrier could be advantageous for CNS-targeted therapies.
Anti-inflammatory Effects
Thiazolidinones have also been investigated for their anti-inflammatory properties.
- Evidence : Studies have shown that certain thiazolidinone derivatives can inhibit pro-inflammatory cytokines, suggesting a mechanism for their anti-inflammatory effects. This property could be beneficial in treating chronic inflammatory diseases .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidinones.
- Findings : SAR studies have revealed that modifications at specific positions on the thiazolidinone ring can significantly impact biological activity. For instance, variations in substituents on the benzylidene group have been linked to enhanced anticancer and antimicrobial activities .
Synthesis and Chemical Properties
The synthesis of 5-benzylidene-3-[4-(4-methyl-piperazin-1-yl)-4-oxo-butyl]-2-thioxo-thiazolidin-4-one involves several chemical reactions that allow for the introduction of various functional groups.
Synthesis Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | Benzaldehyde + Thiazolidinone | Formation of benzylidene derivative |
| 2 | Alkylation | Piperazine derivative | Introduction of piperazine moiety |
| 3 | Cyclization | Thioester formation | Final thiazolidinone product |
Mechanism of Action
The mechanism of action of 5-Benzylidene-3-[4-(4-methyl-piperazin-1-yl)-4-oxo-butyl]-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The piperazine moiety can enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidin-4-one derivatives exhibit structural diversity that directly influences their biological efficacy. Below is a comparative analysis of the target compound with structurally or functionally related analogs.
Thiadiazole-Substituted Thiazolidin-4-ones ()
Compounds such as 3f , 3b , and 3c (from a 2013 study) share the thiazolidin-4-one core but replace the piperazine-butyl chain with thiadiazole substituents. Key findings:
- Anticancer Activity :
| Compound | IC50 (µmol L⁻¹) against MCF-7 |
|---|---|
| 3f (2-nitrophenyl) | 46.34 |
| 3b (3-fluorophenyl) | 66.84 |
| 3c (4-chlorophenyl) | 60.71 |
The target compound’s piperazine-butyl chain may enhance solubility and receptor affinity compared to thiadiazole derivatives, though direct MCF-7 data for the target is unavailable .
- Antioxidant Activity :
Compound 3s demonstrated O₂•⁻ scavenging with IC50 = 10.32 µmol L⁻¹, surpassing standard DPPH (IC50 = 161.93 µmol L⁻¹). The benzylidene group in the target compound may similarly contribute to radical scavenging, but its efficacy requires experimental validation .
Piperazine-Containing Analog ()
The compound 2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one shares a piperazine moiety but incorporates a pyrido[1,2-a]pyrimidinone core. Structural differences likely alter target specificity:
- The pyrido-pyrimidinone system may enhance DNA intercalation or kinase inhibition.
- The target compound’s simpler thiazolidin-4-one core could favor metabolic stability over the pyrido-pyrimidinone analog .
Pioglitazone Hydrochloride ()
Pioglitazone (5-{4-[2-(5-Ethyl-pyridin-2-yl)-ethoxy]-benzyl}-thiazolidine-2,4-dione ) is a thiazolidinedione antidiabetic drug. Key contrasts:
- Substituents : Pioglitazone’s pyridinyl-ethoxy chain contrasts with the target’s piperazine-butyl group, highlighting divergent structure-activity relationships .
Q & A
Q. What are the key structural features of 5-Benzylidene-3-[4-(4-methyl-piperazin-1-yl)-4-oxo-butyl]-2-thioxo-thiazolidin-4-one, and how do they influence its biological activity?
The compound comprises a thiazolidinone core (with a sulfur and nitrogen heterocycle), a benzylidene group (providing aromatic rigidity), and a 4-methylpiperazine-4-oxo-butyl side chain (enhancing solubility and target interaction). The thiazolidinone core is critical for enzyme inhibition, while the piperazine moiety facilitates interactions with biological targets like kinases or GPCRs. The benzylidene group contributes to π-π stacking in receptor binding, influencing anti-inflammatory and antimicrobial activities .
Q. What synthetic routes are commonly employed for synthesizing this compound?
Synthesis involves three key steps:
- Step 1: Condensation of a thiazolidinone precursor with benzaldehyde derivatives under acidic conditions to form the benzylidene group.
- Step 2: Introduction of the piperazine side chain via alkylation or nucleophilic substitution, often using 4-(4-methylpiperazin-1-yl)-4-oxo-butyl bromide.
- Step 3: Optimization via reflux in solvents like ethanol or DMF, with catalysts like triethylamine or Lewis acids to enhance yield (~60–75% after purification by column chromatography) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and substituent positions.
- HPLC (≥95% purity) and TLC monitor reaction progress.
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- X-ray crystallography resolves stereochemical ambiguities in the thiazolidinone core .
Q. What are the primary biological targets or mechanisms of action associated with this compound?
Preliminary studies suggest inhibition of cyclooxygenase-2 (COX-2) and microbial dihydrofolate reductase (DHFR), linked to anti-inflammatory and antimicrobial activities. The piperazine moiety may enhance cellular uptake and modulate kinase signaling pathways, though exact targets require validation via proteomic profiling .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity during synthesis?
- Solvent choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol reduces side reactions.
- Catalysts: Lewis acids (e.g., ZnCl₂) accelerate benzylidene formation, increasing yield by 15–20%.
- Microwave-assisted synthesis reduces reaction time from 12 hours to 2 hours while maintaining >90% purity .
- Purification: Gradient elution in flash chromatography (hexane/ethyl acetate) separates regioisomers effectively .
Q. What strategies are effective in resolving contradictions in reported biological activities?
- Cross-species assays: Test antimicrobial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to clarify specificity.
- Dose-response studies: Establish IC₅₀ values for enzyme inhibition (e.g., COX-2 vs. COX-1) to rule off-target effects.
- Structural analogs: Compare with derivatives lacking the piperazine group to isolate pharmacophore contributions .
Q. How does modifying substituents on the benzylidene or piperazine groups affect the compound’s pharmacological profile?
- Benzylidene substituents: Electron-withdrawing groups (e.g., -NO₂) enhance COX-2 inhibition by 30% but reduce solubility.
- Piperazine modifications: Replacing 4-methyl with bulkier groups (e.g., isopropyl) alters kinase selectivity, as shown in SAR studies of analogs .
- Thioxo replacement: Substituting sulfur with oxygen in the thiazolidinone core abolishes antimicrobial activity, highlighting the critical role of the thione group .
Q. What computational methods support the design of derivatives with enhanced activity?
- Molecular docking: Predict binding affinities to COX-2 (PDB: 5KIR) using AutoDock Vina, focusing on the benzylidene group’s interaction with Tyr385.
- QSAR models: Use CoMFA/CoMSIA to correlate logP values with antimicrobial potency (e.g., against C. albicans).
- ADMET prediction: SwissADME assesses bioavailability and blood-brain barrier penetration for CNS-targeted derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
